molecular formula C15H9F4NO B8517613 2-Fluoro-6-(4-trifluoromethylphenylmethoxy)-benzonitrile

2-Fluoro-6-(4-trifluoromethylphenylmethoxy)-benzonitrile

Cat. No.: B8517613
M. Wt: 295.23 g/mol
InChI Key: RKCYXVGHBZQVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(4-trifluoromethylphenylmethoxy)-benzonitrile is a useful research compound. Its molecular formula is C15H9F4NO and its molecular weight is 295.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9F4NO

Molecular Weight

295.23 g/mol

IUPAC Name

2-fluoro-6-[[4-(trifluoromethyl)phenyl]methoxy]benzonitrile

InChI

InChI=1S/C15H9F4NO/c16-13-2-1-3-14(12(13)8-20)21-9-10-4-6-11(7-5-10)15(17,18)19/h1-7H,9H2

InChI Key

RKCYXVGHBZQVHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Trifluoromethyl)benzyl alcohol (1.15 g; 6.3 mmol) was added to a cooled (0° C.) slurry of sodium hydride (249.7 mg; 6.2 mmol) in dimethylformamide under nitrogen atmosphere. The reaction mixture was slowly warmed to room temperature overnight. The reaction mixture was then added to a cooled (0° C.) solution of 2,6-difluorobenzonitrile in dimethylfomamide, stirred for 6 hours at room temperature. The reaction mixture was poured on crushed ice-water, stirred, filtered, washed with water and dried to afford 804.4 milligrams of 2-fluoro-6-(4-trifluoromethylphenylmethoxy)-benzonitrile as waxy yellow solid. Yield 45%.
Quantity
1.15 g
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reactant
Reaction Step One
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249.7 mg
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reactant
Reaction Step Two
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Reaction Step Two
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[Compound]
Name
ice water
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Reaction Step Four

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